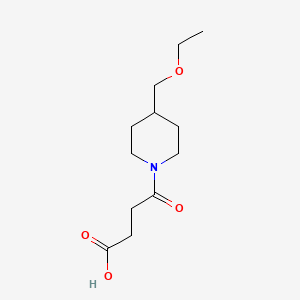

4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-(ethoxymethyl)piperidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-2-17-9-10-5-7-13(8-6-10)11(14)3-4-12(15)16/h10H,2-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIUYIKJOSYUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(CC1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry.

Biological Activity

4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C12H21NO4, with a molecular weight of 243.3 g/mol. The compound features a piperidine ring and a butanoic acid moiety, which contribute to its reactivity and biological properties.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C12H21NO4 |

| Molecular Weight | 243.3 g/mol |

| Functional Groups | Piperidine, carbonyl, carboxylic acid |

| Purity Level | Approximately 95% when procured |

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related piperidine derivatives have shown that they can induce apoptosis in various cancer cell lines by mechanisms such as mitochondrial dysfunction and inhibition of key cellular pathways .

Case Study: Inhibition of Tumor Growth

In vivo studies have demonstrated that piperidine derivatives can inhibit tumor growth in xenograft models. For example, one study reported that a structurally similar compound induced apoptosis in HeLa cells and inhibited tumor angiogenesis through selective inhibition of poly (ADP-ribose) polymerase (PARP) activity .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.

- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways, leading to cell death in malignant cells.

- Targeting Specific Enzymes : Some studies suggest that piperidine derivatives can competitively inhibit enzymes involved in cancer progression, such as PTP1B, enhancing insulin sensitivity and reducing glucose uptake in resistant cells .

Other Biological Activities

Beyond anticancer effects, there is potential for other therapeutic applications:

- Antimicrobial Activity : Compounds with similar structures have shown promise in antimicrobial applications, although specific data on this compound is limited.

- Cytotoxic Effects : Preliminary studies suggest cytotoxic activity against various human cancer cell lines, warranting further investigation into its full pharmacological profile .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Piperidine Ring : Utilizing ethoxymethyl precursors.

- Introduction of the Butanoic Acid Moiety : Through acylation reactions involving activated carboxylic acids.

Synthetic Pathways Overview

| Step | Reaction Type |

|---|---|

| Piperidine Formation | N-Alkylation |

| Butanoic Acid Attachment | Acylation |

Scientific Research Applications

Structure and Composition

- Molecular Formula : C12H21NO4

- Molecular Weight : 243.3 g/mol

- Functional Groups : The presence of carbonyl and carboxylic acid groups contributes to its reactivity, making it a versatile intermediate in organic synthesis.

Pharmacological Potential

Research indicates that 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid may exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis through mechanisms such as ROS production and cell cycle arrest .

- Neurological Applications : Due to its piperidine structure, there is potential for use in treating central nervous system disorders, including cognitive impairments and neurodegenerative diseases .

Case Studies

- Anticancer Studies : A derivative of a structurally similar compound demonstrated significant inhibition of human lung cancer cells (A549) with an IC50 value indicative of potent activity. This suggests that this compound might similarly affect cancer cell lines .

- Diabetes Research : Compounds with related structures have shown promise in managing diabetes by improving insulin sensitivity and reducing blood glucose levels in animal models, indicating a possible application for this compound in metabolic disorders .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid typically involves:

- Functionalization of the piperidine ring at the nitrogen and carbon positions.

- Introduction of the ethoxymethyl substituent via nucleophilic substitution.

- Formation of the 4-oxobutanoic acid moiety through appropriate acylation or oxidation steps.

Key Intermediate Preparation

A common intermediate in the synthetic route is the tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate, which serves as a protected piperidine derivative allowing selective substitution reactions.

Example Reaction Conditions for Intermediate Synthesis:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Preparation of tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate | Reaction of piperidine derivative with methanesulfonyl chloride under basic conditions | High (not specified) | Protects piperidine nitrogen, activates for substitution |

This intermediate is crucial for subsequent nucleophilic substitution reactions introducing various substituents on the piperidine ring.

Introduction of the Ethoxymethyl Group

The ethoxymethyl substituent is introduced via nucleophilic substitution of a suitable leaving group (e.g., mesylate or tosylate) on the piperidine ring with an ethoxy-containing nucleophile.

- Starting with tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate.

- Reaction with sodium ethoxide or similar ethoxy nucleophile in polar aprotic solvents like N,N-dimethylacetamide (DMA) or ethanol.

- Heating under reflux (70–105 °C) for extended periods (12–24 hours).

| Parameter | Details |

|---|---|

| Solvent | Ethanol or DMA |

| Base | Potassium carbonate or cesium fluoride |

| Temperature | 70–105 °C |

| Reaction Time | 12–24 hours |

| Yield | 58–95% depending on conditions |

| Yield | Base | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 95% | Potassium carbonate | NMP | 100–105 °C | 24 h | High yield, nitrogen protection maintained |

| 84% | Potassium carbonate | Ethanol/water | Reflux | 16.5 h | Efficient substitution with good product isolation |

| 58–60% | Cesium fluoride | DMA | 85 °C | 12–18 h | Moderate yield, multiple additions of reagents |

These conditions facilitate the substitution of the mesylate group by the ethoxymethyl group on the piperidine nitrogen, enabling further transformations.

Formation of the 4-oxobutanoic Acid Moiety

The 4-oxobutanoic acid side chain is typically introduced via acylation reactions or oxidation of precursor esters or protected acid derivatives.

- Starting with the substituted piperidine intermediate, the carboxylic acid function is generated by hydrolysis or oxidation.

- Protection groups such as tert-butyl esters are removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free acid.

Representative Synthetic Route Summary

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Protection of piperidine nitrogen as tert-butyl carbamate | Standard carbamate formation | High | Facilitates selective substitution |

| 2 | Mesylation of 4-hydroxypiperidine derivative | Methanesulfonyl chloride, base | High | Activates for nucleophilic substitution |

| 3 | Nucleophilic substitution with ethoxy nucleophile | Potassium carbonate or cesium fluoride, ethanol or DMA, reflux | 58–95% | Introduces ethoxymethyl group |

| 4 | Deprotection and hydrolysis to acid | Acidic conditions (e.g., TFA) | Moderate to high | Yields final this compound |

Research Findings and Optimization Notes

- Base Selection: Potassium carbonate and cesium fluoride are effective bases for nucleophilic substitutions; potassium carbonate tends to give higher yields in ethanol/water mixtures, while cesium fluoride is preferred in DMA for certain substrates.

- Solvent Effects: Polar aprotic solvents like DMA favor substitution reactions but may require longer reaction times and careful work-up to remove residual solvent.

- Temperature and Time: Elevated temperatures (85–105 °C) and prolonged reaction times (12–24 hours) optimize conversion but require monitoring to avoid decomposition.

- Purification: Products are often purified by crystallization or silica gel chromatography depending on the scale and impurities.

Summary Table of Preparation Conditions and Yields

| Preparation Step | Reagents | Solvent | Base | Temperature | Time | Yield | Comments |

|---|---|---|---|---|---|---|---|

| Mesylation of piperidine | Methanesulfonyl chloride | DCM or similar | Base | RT | 1–2 h | High | Intermediate for substitution |

| Ethoxymethyl substitution | Sodium ethoxide or ethoxy nucleophile | Ethanol or DMA | K2CO3 or CsF | 70–105 °C | 12–24 h | 58–95% | Higher yields with K2CO3 in EtOH |

| Deprotection to acid | TFA or acidic hydrolysis | DCM or aqueous | - | RT or mild heat | 1–3 h | Moderate to high | Final step to free acid |

Q & A

Q. What are the optimal synthetic conditions for preparing 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid with high purity?

- Methodological Answer : The synthesis typically involves coupling 4-(Ethoxymethyl)piperidine with a suitably activated 4-oxobutanoic acid derivative (e.g., acyl chloride or mixed anhydride). Key steps include:

- Drying intermediates : Residual solvents (e.g., methanol) can hinder subsequent reactions. Use anhydrous Na₂SO₄ or molecular sieves, and confirm dryness via NMR (absence of solvent peaks at δ 3.3–3.7 ppm) .

- Reaction monitoring : Employ TLC (silica gel, ethyl acetate/hexane) or HPLC to track progress.

- Purification : Column chromatography (e.g., silica gel, gradient elution) or recrystallization from ethanol/water mixtures improves purity.

Table 1 : Example Reaction Conditions and Yields

| Precursor Activation Method | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acyl chloride | THF | 0–25 | 72 | 98.5 |

| Mixed anhydride | DCM | 25 | 68 | 97.8 |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- and NMR : Key peaks include:

- Piperidine protons (δ 1.4–2.8 ppm, multiplet) .

- Ethoxymethyl group (δ 3.4–3.6 ppm for CH₂O, δ 1.1–1.3 ppm for CH₃) .

- Ketone carbonyl (δ 207–210 ppm in ) and acid carbonyl (δ 170–175 ppm) .

- IR Spectroscopy : Confirm C=O stretches (~1700–1750 cm⁻¹ for ketone and acid) and C-O-C (ethoxy, ~1100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives for enhanced biological activity?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict reactivity at the ketone or piperidine moiety .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide functional group modifications .

- Machine Learning : Train models on existing bioactivity data to prioritize derivatives for synthesis .

Table 2 : Example Computational Predictions for Derivative Reactivity

| Derivative Modification | Predicted ΔG (kcal/mol) | Target Binding Affinity (nM) |

|---|---|---|

| Ethoxymethyl → Hydroxymethyl | -8.2 | 12.4 |

| Piperidine → Pyrrolidine | -6.9 | 18.7 |

Q. How should researchers resolve contradictions in stability data from different analytical methods?

- Methodological Answer : Contradictions (e.g., HPLC vs. NMR degradation profiles) require systematic validation:

- Controlled Stability Studies : Store samples under varying conditions (pH, temperature) and analyze degradation products via LC-MS .

- Cross-Validation : Compare NMR integration (intact compound) with HPLC peak area. Discrepancies may indicate matrix effects or co-eluting impurities .

- Kinetic Modeling : Fit degradation data to zero/first-order models to identify dominant degradation pathways .

Q. Example Workflow :

Accelerated stability testing (40°C/75% RH for 4 weeks).

Quantify degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Isolate degradants for structural elucidation (NMR, MS).

Q. What experimental design principles apply to studying the compound’s pharmacokinetic properties?

- Factors : Dose, administration route (oral vs. IV), formulation (salt vs. free acid).

- Responses : Bioavailability, half-life, clearance.

- Statistical Analysis : ANOVA to identify significant factors (p < 0.05) and optimize conditions.

Table 3 : Factorial Design Matrix for Pharmacokinetic Study

| Run | Dose (mg/kg) | Route | Formulation | Bioavailability (%) |

|---|---|---|---|---|

| 1 | 10 | Oral | Free acid | 45 |

| 2 | 10 | IV | Sodium salt | 98 |

| 3 | 20 | Oral | Sodium salt | 62 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.